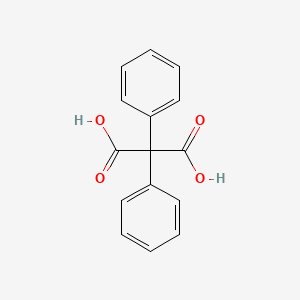

Diphenylpropanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylpropanedioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.

Chemical Reactions Analysis

Reaction Conditions and Catalysts

Optimized synthesis requires precise control of catalysts, promoters, and reaction parameters.

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (p,p’-DPA) |

|---|---|---|---|

| H₂SO₄ (homogeneous) | 80–100 | 75–85 | 60–70% |

| Sulfonic acid (heterogeneous) | 120–140 | 85–92 | 80–90% |

| HCl + ethanethiol | 90–110 | 88 | 95% |

Promoters :

-

Thiols (e.g., ethanethiol) enhance carbonyl electrophilicity, improving p,p’-DPA selectivity under kinetic control .

Chemical Stability and Reactivity

DPA exhibits stability under neutral conditions but undergoes decarboxylation or esterification under specific conditions 8.

Key Reactions :

-

Decarboxylation : Acidic or thermal conditions can cleave the carboxylic acid groups, forming phenolic derivatives .

-

Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis converts DPA into diesters, useful for polymer synthesis8.

Kinetics :

-

Decarboxylation follows a first-order mechanism, with rate constants dependent on pH and temperature .

-

Esterification proceeds via acid-catalyzed nucleophilic attack, similar to ester hydrolysis mechanisms8.

Data Tables

Synthesis Parameters :

| Catalyst | Reaction Time (h) | LA Conversion (%) | DPA Yield (%) |

|---|---|---|---|

| H₂SO₄ (homogeneous) | 4–6 | 75–80 | 80–85 |

| Sulfonic acid | 3–5 | 85–90 | 90–92 |

Kinetic Data :

| Temperature (°C) | Rate Constant (k, min⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| 100 | 0.35 | 45.6 |

| 120 | 0.65 | 43.2 |

Scientific Research Applications

Diphenylpropanedioic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of diphenylpropanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Malonic Acid: The parent compound of diphenylpropanedioic acid, with two carboxyl groups attached to a central carbon atom.

Benzylmalonic Acid: A similar compound with one phenyl group and one carboxyl group attached to the central carbon atom.

Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.

Uniqueness

This compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for diphenylpropanedioic acid, and how can researchers optimize yield while minimizing byproducts?

- Methodological Answer: Begin with esterification or condensation reactions using phenylacetic acid derivatives. Optimize reaction conditions (e.g., temperature, catalyst concentration) via factorial design experiments. Monitor purity using HPLC or GC-MS to quantify intermediates and byproducts . For reproducibility, document solvent ratios, catalyst sources (e.g., sulfuric acid vs. enzymatic catalysts), and purification steps (recrystallization solvents) in detail .

Q. How should researchers characterize this compound’s physicochemical properties (e.g., solubility, stability) under varying experimental conditions?

- Methodological Answer: Conduct solubility studies in polar/non-polar solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. For stability, employ accelerated degradation studies under thermal, photolytic, and hydrolytic stress, followed by LC-MS to identify degradation products . Report environmental controls (humidity, light exposure) to ensure data comparability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow OSHA guidelines for handling dicarboxylic acids: use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers. Conduct toxicity screening using in vitro assays (e.g., MTT assay on mammalian cell lines) to establish LD50 values . Document waste disposal methods compliant with EPA regulations .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reported reactivity across different pH environments?

- Methodological Answer: Use stopped-flow spectroscopy or NMR kinetics to monitor protonation states and reaction intermediates at pH 2–12. Compare results with computational models (DFT calculations) to validate proposed mechanisms. Address discrepancies by standardizing buffer systems and ionic strengths across labs . For peer review, include raw kinetic data and error margins in supplementary materials .

Q. What statistical approaches are recommended for analyzing clustered data in this compound’s bioactivity studies (e.g., enzyme inhibition assays)?

- Methodological Answer: Apply mixed-effects models to account for nested variables (e.g., batch-to-batch variability, replicate measurements). Use ANOVA with post-hoc Tukey tests for dose-response comparisons. Report confidence intervals and effect sizes to avoid Type I/II errors . For transparency, pre-register analysis plans and share code repositories .

Q. How can computational modeling improve the design of this compound derivatives for targeted drug delivery?

- Methodological Answer: Perform molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target receptors (e.g., COX-2). Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Optimize QSAR models by incorporating steric/electronic parameters from crystallographic data .

Q. What strategies mitigate sampling bias in spectroscopic studies of this compound’s crystallographic forms?

- Methodological Answer: Use randomized sampling plans (e.g., stratified sampling by crystal size) and validate homogeneity via PXRD. Apply PCA (principal component analysis) to spectral datasets to identify outliers. Document subsampling protocols, including grinding techniques and aliquot sizes, per ASTM guidelines .

Q. How should researchers address conflicting literature on this compound’s role in metabolic pathways?

- Methodological Answer: Conduct systematic reviews (PRISMA framework) to evaluate primary studies for methodological rigor. Use meta-analysis to pool data from in vivo and in vitro models, adjusting for publication bias via funnel plots. Highlight gaps (e.g., lack of human trials) using PICOS criteria .

Q. Methodological Guidelines for Reporting

- Experimental Replication : Follow Cochrane Collaboration standards for documenting protocols, including raw data, instrument calibration records, and negative controls .

- Data Contradictions : Apply Bradford Hill criteria to assess causality in conflicting results, emphasizing temporality and biological plausibility .

- Ethical Compliance : Align hypothesis testing with FINER criteria (Feasible, Novel, Ethical) and obtain institutional review for biological assays .

Properties

CAS No. |

5457-11-4 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2,2-diphenylpropanedioic acid |

InChI |

InChI=1S/C15H12O4/c16-13(17)15(14(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)(H,18,19) |

InChI Key |

YJGUVTBNQCVSQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.